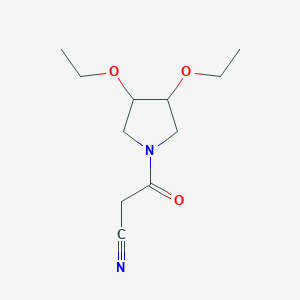

3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile

Übersicht

Beschreibung

“3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile” is a synthetic stimulant drug of the cathinone class . It is also known as O-2512, 3,4-dimethoxy-α-PVP, 3,4-DMPV, DMPVP . It is a relatively weak inhibitor of serotonin reuptake and has little affinity in vitro for dopamine or noradrenaline transporters .

Molecular Structure Analysis

The molecular formula of “this compound” is C17H25NO3 . The average mass is 291.385 Da and the monoisotopic mass is 291.183441 Da .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 413.9±35.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 66.7±3.0 kJ/mol, and flash point of 204.1±25.9 °C . The compound has 4 H bond acceptors, 0 H bond donors, 7 freely rotating bonds, and 0 Rule of 5 violations .

Wissenschaftliche Forschungsanwendungen

Antagonist for Alpha(v)Beta(3) Receptor

3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6, a compound related to the class of 3-oxopropanenitriles, was identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound showed a strong in vitro profile and was chosen for clinical development due to its effectiveness in vivo models of bone turnover (Hutchinson et al., 2003).

Synthesis of Heterocyclic Compounds

3-(1H-indol-3-yl)-3-oxopropanenitrile, a compound structurally similar to 3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile, has been utilized as a precursor for the synthesis of various heterocyclic compounds. Its reactivity and synthetic importance were investigated, highlighting its role in the synthesis of diverse heterocyclic structures (Fadda et al., 2014).

Oxidative Cyclization and Synthesis of Dihydrofuran-Carbonitriles

Oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes mediated by manganese(III) acetate have been explored. This method facilitated the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles, demonstrating the potential of 3-oxopropanenitriles in organic synthesis (Yılmaz et al., 2005).

Rhodium-Catalyzed Annulation

3-(1H-indol-3-yl)-3-oxopropanenitriles have been used in rhodium-catalyzed annulation reactions with internal alkynes, yielding a series of substituted carbazoles and 4H-oxepino[2,3,4,5-def]carbazoles. This process involved cleavage and annulation steps, demonstrating the chemical versatility of 3-oxopropanenitriles (Zhou et al., 2017).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as pyrovalerone derivatives, have been reported to interact with central nervous system receptors .

Mode of Action

It is suggested that it may have a similar mode of action to other pyrovalerone derivatives, which are known to act as central nervous system stimulants .

Biochemical Pathways

Related compounds, such as pyrovalerone derivatives, have been found to affect various biochemical pathways, including those involved in the regulation of neurotransmitter release .

Result of Action

Related compounds, such as pyrovalerone derivatives, are known to have psychostimulant effects .

Eigenschaften

IUPAC Name |

3-(3,4-diethoxypyrrolidin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-3-15-9-7-13(11(14)5-6-12)8-10(9)16-4-2/h9-10H,3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEYUAHFNZADNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OCC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

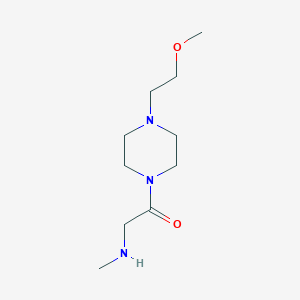

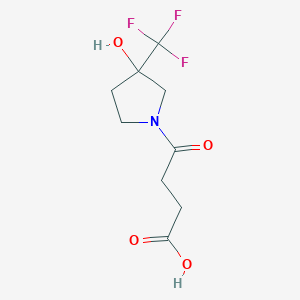

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B1478195.png)